1,3-Di-tert-butyl-5-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-ditert-butyl-5-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNJNYKUXPHIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2. Methodological & Application
Protocol for Suzuki-Miyaura coupling with 1,3-Di-tert-butyl-5-iodobenzene
Application Note: Protocol for Suzuki-Miyaura Coupling with 1,3-Di-tert-butyl-5-iodobenzene
Introduction & Strategic Analysis
This compound (CAS: 37055-53-1) is a specialized building block frequently employed in the synthesis of materials for organic electronics (e.g., OLED hosts, organic field-effect transistors) and molecular spacers in covalent organic frameworks (COFs).
Technical Assessment of the Substrate:
-
Steric Environment: While the tert-butyl groups are bulky, they are located at the meta positions (1,3) relative to the iodine (5).[1][2] The ortho positions (4,6) are unsubstituted (C-H). Consequently, the iodine center remains kinetically accessible for oxidative addition, unlike 2,6-disubstituted aryl halides.
-
Electronic Properties: The two tert-butyl groups are weak electron donors (+I effect). This makes the arene slightly electron-rich, theoretically raising the barrier for oxidative addition compared to electron-deficient arenes. However, the weak C–I bond strength (
) generally overrides this electronic penalty. -
Physicochemical Challenge (The "Grease" Factor): The primary operational challenge is solubility mismatch . The substrate is highly lipophilic (LogP ~5.9). Standard aqueous-organic mixtures (e.g., DMF/Water) often lead to phase separation or precipitation of the iodide, stalling the reaction.
Scope of this Protocol: This guide details a biphasic organo-aqueous protocol optimized for lipophilic substrates, ensuring phase transfer efficiency and high yields.
Reaction Design & Causality
Catalyst Selection
-
Standard: Pd(PPh
) (Tetrakis).-
Why: The substrate is an aryl iodide. Oxidative addition is facile. The labile PPh
ligands dissociate easily to form the active mono-ligated Pd(0) species.
-
-
High-Performance: Pd(dppf)Cl
· CH Cl .-
Why: The large bite angle of the dppf ligand accelerates reductive elimination, which is crucial if coupling with a bulky boronic acid (e.g., 2,6-substituted aryl boronic acids).
-
Solvent System
-
Choice: Toluene / Ethanol / Water (4:1:1 v/v/v) .
Base
-
Choice: Na
CO (2.0 M aqueous) or K PO .-
Why: Carbonate is mild and sufficient for aryl iodides. Phosphate is preferred for sterically hindered boronic acids as it accelerates transmetalation.
-
Detailed Experimental Protocol
Materials Table
| Component | Role | Equiv. | Notes |
| This compound | Electrophile | 1.0 | Limiting Reagent |
| Aryl Boronic Acid | Nucleophile | 1.2 – 1.5 | Excess to drive completion |
| Pd(PPh | Catalyst | 0.03 – 0.05 | 3-5 mol% loading |
| Na | Base | 2.5 | Used as 2M aq. solution |
| Toluene | Solvent | - | 0.1 – 0.2 M concentration |
| Ethanol | Co-Solvent | - | Absolute |
Step-by-Step Procedure
Step 1: Inert Gas Setup
-
Equip a 2-neck round-bottom flask (RBF) with a reflux condenser and a rubber septum.
-
Connect to a Schlenk line or nitrogen manifold.
-
Critical: Evacuate and backfill with N
or Ar three times to remove O . (Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids).
Step 2: Reagent Charging
-
Under a positive flow of inert gas, add:
-
This compound (1.0 equiv).
-
Aryl Boronic Acid (1.2 equiv).
-
Pd(PPh
) (3-5 mol%).
-
-
Note: If the catalyst is added as a solid, ensure it is bright yellow. Brown/black tetrakis indicates decomposition.
Step 3: Solvent & Base Addition [3][8]
-
Syringe in Toluene and Ethanol (degassed).
-
Stir until the aryl iodide is fully dissolved.
-
Add the 2M Na
CO solution (degassed) via syringe. -
Observation: The mixture will form a biphasic system. Vigorous stirring is required to create an emulsion.
Step 4: Reaction
-
Heat the mixture to 80–90 °C (oil bath temperature).
-
Monitor by TLC or HPLC/GC-MS.
-
TLC Tip: The starting iodide is very non-polar (high R
in Hexanes). The product will likely be slightly more polar or fluorescent. -
Time: Typically 2–6 hours for aryl iodides.
-
Step 5: Work-up
-
Cool to room temperature.[9]
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over MgSO
, and filter.
Step 6: Purification
-
Concentrate in vacuo.[10]
-
Flash Chromatography: Use a gradient of Hexanes/DCM.
-
Specific Note: 1,3-di-tert-butyl derivatives often streak on silica if the eluent is too non-polar. A small amount of DCM helps.
-
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the role of the bulky tert-butyl groups in stabilizing the molecule without hindering the active site.
Caption: Catalytic cycle for this compound. Note that the meta-t-butyl groups do not sterically inhibit the oxidative addition step.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Low Conversion | Catalyst death (Pd black formation). | Switch to Pd(dppf)Cl |
| Protodeboronation | Boronic acid loses B(OH) | Use anhydrous conditions : Dioxane/K |
| Homocoupling | Ar-Ar dimer formation. | Reduce O |
| Product Greasiness | Product is an oil/gum. | Recrystallize from Methanol or Acetonitrile (product is likely insoluble, impurities soluble). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link
-
Malineni, J., et al. (2016). Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling.[10][11][12] Journal of Organic Chemistry. (General precedent for hindered systems).
-
PubChem. (2023). This compound Compound Summary. Link
Sources
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- 3. Yoneda Labs [yonedalabs.com]
- 4. Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]
- 12. tcichemicals.com [tcichemicals.com]
4. Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1,3-Di-tert-butyl-5-iodobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide a detailed atomic-level picture of molecular structure. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 1,3-Di-tert-butyl-5-iodobenzene, a valuable substituted aromatic building block in organic synthesis. We will dissect the spectrum, explaining the underlying principles governing the observed signals, and compare this powerful technique with a relevant alternative, providing a comprehensive understanding for practical application.
The Foundational Principles of ¹H NMR Spectroscopy in Structural Analysis
¹H NMR spectroscopy is predicated on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), integration, and spin-spin coupling (J-coupling)—provide a wealth of information about the chemical environment, number, and connectivity of protons in a molecule.
-
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values)[1][2][3].
-
Integration : The area under each signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule[1][2].
-
Spin-Spin Coupling (J-coupling) : The interaction of the magnetic fields of non-equivalent protons on adjacent carbons leads to the splitting of signals into multiplets. The multiplicity of a signal (singlet, doublet, triplet, etc.) is described by the n+1 rule, where 'n' is the number of neighboring equivalent protons[1][2]. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle and distance between the coupled protons.
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the spectrum.
Structure of this compound:
Caption: Molecular structure of this compound.
Based on this structure, we anticipate two main sets of signals: one for the protons of the two equivalent tert-butyl groups and another for the aromatic protons.
The tert-Butyl Protons: A Characteristic Singlet
The most prominent feature in the ¹H NMR spectrum of this compound is a sharp singlet in the upfield region.
-
Chemical Shift : This signal typically appears around δ 1.32 ppm . The protons of the tert-butyl groups are shielded due to the electron-donating nature of the alkyl groups, placing their resonance at a relatively low chemical shift[4].
-
Integration : This singlet integrates to 18 protons , corresponding to the nine equivalent protons of each of the two tert-butyl groups. The high intensity of this peak is a hallmark of the presence of tert-butyl groups[4].
-
Multiplicity : The signal is a singlet because there are no adjacent protons to couple with. The protons within each methyl group are equivalent, and the quaternary carbon of the tert-butyl group has no protons.
The Aromatic Protons: A Tale of Two Signals
The aromatic region of the spectrum provides crucial information about the substitution pattern on the benzene ring. For this compound, we observe two distinct signals for the three aromatic protons.
Due to the molecule's symmetry, the two protons ortho to the iodine atom (at the C4 and C6 positions) are chemically equivalent, and the proton situated between the two tert-butyl groups (at the C2 position) is unique.
-
H4 and H6 Protons : These two equivalent protons appear as a doublet at approximately δ 7.55 ppm . The downfield shift is attributed to the deshielding effect of the electronegative iodine atom. The signal is split into a doublet due to coupling with the single neighboring proton (H2).
-
H2 Proton : This single proton appears as a triplet at around δ 7.20 ppm . It is coupled to the two equivalent neighboring protons (H4 and H6), resulting in a triplet according to the n+1 rule (2+1=3).
The meta-coupling constant (Jmeta) between these aromatic protons is typically small, on the order of 1.5-3.0 Hz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (18H) | ~1.32 | Singlet | 18H | N/A |
| Aromatic H2 (1H) | ~7.20 | Triplet | 1H | ~1.5 |
| Aromatic H4, H6 (2H) | ~7.55 | Doublet | 2H | ~1.5 |
A Comparative Analysis: ¹H NMR vs. Mass Spectrometry
While ¹H NMR excels at providing detailed structural connectivity, it is often complemented by other analytical techniques. Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Connectivity of atoms, chemical environment of protons, stereochemistry. | Molecular weight, elemental formula (with high resolution MS). |
| Strengths | Detailed structural elucidation, non-destructive. | High sensitivity, determination of molecular formula. |
| Limitations | Lower sensitivity compared to MS, requires soluble samples. | Provides limited information about the specific arrangement of atoms. |
| Application to this compound | Confirms the presence and connectivity of the tert-butyl and aromatic protons, verifying the substitution pattern. | Confirms the molecular weight (316.22 g/mol ) and the presence of iodine through its characteristic isotopic pattern. |
Workflow: From Sample to Spectrum Interpretation
Caption: A streamlined workflow for ¹H NMR analysis.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer : Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Place the NMR tube into the spectrometer's probe.
-
Shimming : Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.
-
Acquisition : Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Processing : After data acquisition, perform a Fourier transform on the free induction decay (FID) signal to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.
-
Analysis : Calibrate the spectrum by setting the TMS signal to 0 ppm. Integrate all signals and determine the chemical shifts and coupling constants of the observed multiplets.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The characteristic singlet for the eighteen tert-butyl protons and the distinct doublet and triplet for the three aromatic protons allow for a confident structural assignment. When used in conjunction with other analytical techniques like mass spectrometry, a complete and robust characterization of the molecule can be achieved. This guide provides the foundational knowledge and practical insights for researchers to confidently interpret the ¹H NMR spectra of this and similar substituted aromatic compounds, facilitating advancements in their respective fields.
References
-
PubChem. (n.d.). 1,3-Di-tert-butylbenzene. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. Retrieved from [Link]
-
ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ³¹P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Tert-butyliodobenzene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Di-tert-butylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2012). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]
Sources
Safety Operating Guide
Laboratory Guide: Proper Disposal of 1,3-Di-tert-butyl-5-iodobenzene
[1]
Executive Summary & Operational Directive
Do not dispose of 1,3-Di-tert-butyl-5-iodobenzene (DTBIB) in general trash or down the drain. [1]
This compound is a halogenated aromatic intermediate . Its disposal is strictly regulated due to the presence of the iodine atom and its potential persistence in aquatic environments. All waste streams containing this compound must be segregated into Halogenated Waste channels to ensure proper incineration and prevent the release of toxic hydroiodic acid (HI) or iodine vapor during thermal destruction.
Immediate Action Plan
| Waste State | Primary Disposal Stream | Container Labeling |
| Pure Solid | Solid Hazardous Waste | "Solid Waste: Halogenated Organic - Irritant" |
| Reaction Solution | Halogenated Solvent Waste | "Halogenated Organic Solvents" |
| Contaminants | Solid Hazardous Waste | "Contaminated Debris (Gloves/Paper)" |
Chemical Profile & Hazard Identification
To handle waste effectively, you must understand the physicochemical properties that dictate its behavior in the waste stream.[1] DTBIB is lipophilic and carries a heavy halogen, making it distinct from standard organic waste.[1]
Physicochemical Data Table
| Property | Value | Relevance to Disposal |
| Chemical Name | This compound | Official shipping/manifest name.[1] |
| CAS Number | 37055-53-1 | Use this for waste manifests/ChemTracker. |
| Physical State | White to light yellow powder | Generates dust; requires particulate protection. |
| Melting Point | 65–69 °C | Low Melting Point: May melt in hot waste storage areas; do not store near heat sources. |
| Molecular Weight | 316.22 g/mol | Heavy molecule; settles in liquid waste containers. |
| Solubility | Insoluble in water; Soluble in organics | Strictly No Drain Disposal. Bioaccumulative potential. |
Hazard Classification (GHS)[3]
-
Signal Word: Warning
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H413: May cause long-lasting harmful effects to aquatic life.
-
Disposal Implication: The aquatic toxicity classification mandates zero-discharge protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, surplus solids, or recrystallization cakes.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid. Avoid metal containers as residual iodine/iodide can corrode metal over time.
-
Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][3]
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the Solid Waste Satellite Accumulation Area . Keep the lid tightly closed to prevent sublimation or moisture absorption.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, reaction mixtures, or dissolved samples.[1]
-
Segregation Logic: Because DTBIB contains Iodine, the entire solvent mixture is now classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., DTBIB dissolved in Hexane).[1]
-
Container: Use the designated "Halogenated Solvent" carboy (typically red-tagged or distinct from non-halogenated/flammable waste).
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste), as this can oxidize the iodine, releasing purple
vapor.[1] -
Manifesting: When filling out the waste log, list "this compound" as a trace contaminant (<5%) in the solvent mixture.[1]
Protocol C: Contaminated Debris
Applicability: Weigh boats, gloves, paper towels, and TLC plates.[1]
-
Bagging: Place all contaminated disposables into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Sharps: Contaminated needles or glass pipettes must go into a Puncture-Proof Sharps Container . Do not place sharps in the soft trash or biohazard bags.
-
Disposal: Tie off the bag and place it in the laboratory's Solid Hazardous Waste drum.
The "Why": Scientific Rationale for Segregation
As researchers, we follow these protocols not just for compliance, but for chemical logic:
-
The Halogen Factor (Incineration Physics): Standard organic waste (non-halogenated) is often used as fuel blending for cement kilns. However, when Iodine (or Chlorine/Bromine) is present, combustion generates acidic gases (HI, HCl, HBr).[1]
-
Aquatic Persistence (Lipophilicity): The tert-butyl groups make this molecule highly lipophilic (greasy). If poured down the drain, it will not dissolve but will adsorb onto organic matter in the pipes or pass through to the water treatment plant, where it persists and bioaccumulates.[1]
Spill Response Workflow
Minor Spill (< 5 grams):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Containment: Cover the powder with a damp paper towel to prevent dust generation.
-
Cleanup: Wipe up the solid.[3] Clean the surface with acetone or ethanol to solubilize residual traces.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.
Major Spill (> 50 grams or Solution Spill):
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hoods are running.
-
Absorb: For solutions, use a universal absorbent (vermiculite or clay pads).
-
Notify: Contact your site's EHS (Environmental Health & Safety) officer immediately.
Decision Logic Diagram
The following diagram illustrates the decision-making process for disposing of DTBIB waste.
Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvation.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Codes & Listed Wastes (F-List for Halogenated Solvents). Retrieved February 19, 2026, from [Link]
-
PubChem. (2025).[5] Compound Summary: this compound.[1][4][5] National Library of Medicine. Retrieved February 19, 2026, from [Link][1]
Sources
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- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 37055-53-1 | MFCD16875483 | this compound [aaronchem.com]
- 5. This compound | C14H21I | CID 12022188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Waste Management - Department of Chemistry [mn.uio.no]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
